2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Overview
Description
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is characterized by its spirocyclic structure, which includes a lactone ring fused to a cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to produce ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further hydrolysis of this ester leads to the formation of the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions:
Decarboxylation: Typically requires heating at elevated temperatures (455.6 to 498.9 K) and may involve catalysts to facilitate the reaction.
Hydrolysis: Involves the use of aqueous acids or bases under reflux conditions to convert esters to carboxylic acids.
Major Products:
Decarboxylation: Produces a spirocyclic ketone.
Hydrolysis: Yields the free carboxylic acid from its ester precursor.
Scientific Research Applications
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid finds applications in various scientific domains:
Mechanism of Action
The mechanism of action of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid involves its reactivity as a spirocyclic lactone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. These reactions are facilitated by the strain in the spirocyclic ring system, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: A related compound with a cyano group, synthesized from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite.
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: An intermediate in the synthesis of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other spirocyclic compounds. Its ability to undergo decarboxylation and hydrolysis reactions makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-8-6-7(9(12)13)10(14-8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZIBLPLHQZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250523 | |
Record name | 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2819-56-9 | |
Record name | 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2819-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxaspiro(4.5)decane-4-carboxylic acid, 2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2819-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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